molecular formula C38H49NO7 B14858570 12-[(2S,4R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxypyrrolidin-1-yl]-12-oxododecanoic acid

12-[(2S,4R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxypyrrolidin-1-yl]-12-oxododecanoic acid

Cat. No.: B14858570
M. Wt: 631.8 g/mol
InChI Key: CEYLTMDXADTBEL-JHOUSYSJSA-N
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Description

12-[(2S,4R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxypyrrolidin-1-yl]-12-oxododecanoic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, multiple aromatic groups, and a long aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-[(2S,4R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxypyrrolidin-1-yl]-12-oxododecanoic acid typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of Aromatic Groups: The aromatic groups are introduced through nucleophilic substitution reactions, where the pyrrolidine ring is reacted with bis(4-methoxyphenyl)-phenylmethanol under acidic or basic conditions.

    Attachment of the Aliphatic Chain: The long aliphatic chain is attached via esterification or amidation reactions, using dodecanoic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the pyrrolidine ring, forming ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the aliphatic chain, converting it to an alcohol.

    Substitution: The aromatic groups can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and hydrophobic interactions makes it a candidate for drug design and development.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its structural features suggest it may interact with specific biological targets, potentially leading to the development of new pharmaceuticals.

Industry

In the industrial sector, the compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 12-[(2S,4R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxypyrrolidin-1-yl]-12-oxododecanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s ability to form hydrogen bonds and hydrophobic interactions plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    12-[(2S,4R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxypyrrolidin-1-yl]-12-oxododecanoic acid analogs: Compounds with similar structures but different substituents on the aromatic rings or aliphatic chain.

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring but lacking the complex aromatic and aliphatic substituents.

Uniqueness

The uniqueness of this compound lies in its combination of a pyrrolidine ring, multiple aromatic groups, and a long aliphatic chain. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.

Properties

Molecular Formula

C38H49NO7

Molecular Weight

631.8 g/mol

IUPAC Name

12-[(2S,4R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxypyrrolidin-1-yl]-12-oxododecanoic acid

InChI

InChI=1S/C38H49NO7/c1-44-34-22-18-30(19-23-34)38(29-14-10-9-11-15-29,31-20-24-35(45-2)25-21-31)46-28-32-26-33(40)27-39(32)36(41)16-12-7-5-3-4-6-8-13-17-37(42)43/h9-11,14-15,18-25,32-33,40H,3-8,12-13,16-17,26-28H2,1-2H3,(H,42,43)/t32-,33+/m0/s1

InChI Key

CEYLTMDXADTBEL-JHOUSYSJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4C[C@H](CN4C(=O)CCCCCCCCCCC(=O)O)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CC(CN4C(=O)CCCCCCCCCCC(=O)O)O

Origin of Product

United States

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